molecular formula C11H23NO B1485482 trans-2-(Heptylamino)cyclobutan-1-ol CAS No. 2150208-15-2

trans-2-(Heptylamino)cyclobutan-1-ol

Cat. No. B1485482
CAS RN: 2150208-15-2
M. Wt: 185.31 g/mol
InChI Key: BPNTWJVVUVDXDS-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “trans-2-(Heptylamino)cyclobutan-1-ol” is not explicitly mentioned in the available resources .


Chemical Reactions Analysis

Specific chemical reactions involving “trans-2-(Heptylamino)cyclobutan-1-ol” are not mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-2-(Heptylamino)cyclobutan-1-ol” are not specified in the available resources .

Scientific Research Applications

Pharmaceutical Testing

trans-2-(Heptylamino)cyclobutan-1-ol: is utilized in pharmaceutical testing as a high-quality reference standard . Its precise structure and purity make it an ideal candidate for ensuring the accuracy of analytical methods in drug development.

Drug Synthesis

This compound serves as a chiral building block in drug synthesis. Its unique structure contributes to the creation of new pharmaceuticals, particularly in the development of drugs with specific enantiomeric properties.

Asymmetric Catalysis

In chemistry, trans-2-(Heptylamino)cyclobutan-1-ol exhibits potential in asymmetric catalysis. The compound’s chirality is advantageous in reactions that produce one enantiomer preferentially, which is crucial for the synthesis of biologically active molecules.

Materials Science

The compound’s structural features are explored in materials science for the development of new materials with specific optical properties due to its chiral nature.

Biotechnology

In biotechnological applications, trans-2-(Heptylamino)cyclobutan-1-ol is investigated for its role in the synthesis of complex biological molecules, leveraging its chirality to influence the stereochemical outcome of biochemical reactions.

Pharmacology

Cyclobutane-containing compounds like trans-2-(Heptylamino)cyclobutan-1-ol are significant in pharmacology. They are part of the synthesis of natural products that exhibit potent biological activities, including terpenoids, alkaloids, and steroids .

Environmental Science

While specific applications in environmental science are not directly cited, the compound’s role in pharmaceutical testing and potential in drug synthesis suggests its indirect impact on environmental biotechnology and pollution control through the development of environmentally friendly pharmaceutical processes .

Analytical Methods

trans-2-(Heptylamino)cyclobutan-1-ol: is relevant in analytical chemistry, where it may be used as a standard or reagent in various analytical techniques to determine the presence and concentration of other substances .

Mechanism of Action

Safety and Hazards

Specific safety and hazard information for “trans-2-(Heptylamino)cyclobutan-1-ol” is not available in the resources .

Future Directions

The future directions or applications of “trans-2-(Heptylamino)cyclobutan-1-ol” are not specified in the available resources .

properties

IUPAC Name

(1R,2R)-2-(heptylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-2-3-4-5-6-9-12-10-7-8-11(10)13/h10-13H,2-9H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNTWJVVUVDXDS-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCN[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(Heptylamino)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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